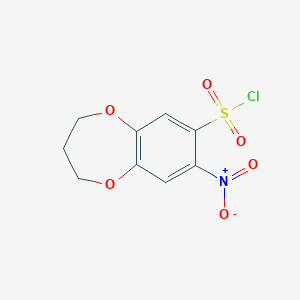

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

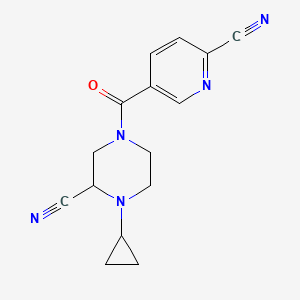

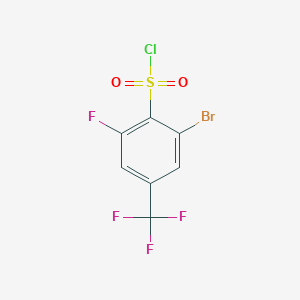

The compound “8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride” is a benzodioxepine derivative. Benzodioxepines are a class of compounds that contain a benzene ring fused to a dioxepine ring . The presence of a nitro group and a sulfonyl chloride group suggests that this compound could be reactive and might be used as an intermediate in chemical synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and dioxepine rings, with the nitro group attached at the 8-position and the sulfonyl chloride group attached at the 7-position .Chemical Reactions Analysis

The nitro group is electron-withdrawing and could potentially be reduced to an amine. The sulfonyl chloride group is highly reactive and could react with nucleophiles to form sulfonamides or sulfonic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a nitro group could contribute to acidity, while the sulfonyl chloride group would make the compound reactive. It’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Sulfonamides and Their Complexes

One study explores the synthesis of sulfonamides by reacting 8-aminoquinoline with various sulfonyl chlorides, leading to compounds that form complexes with Ni(II) salts. These complexes, characterized by X-ray diffraction, show an octahedral environment for Ni(II) ions, with sulfonamides acting as bidentate ligands. This work contributes to the understanding of sulfonamide chemistry and its potential in creating new materials and catalysts (Macías et al., 2002).

Anticancer Activity of Sulfonamide Derivatives

Another significant area of research involves the synthesis of new sulfonamide derivatives, showing pro-apoptotic effects in cancer cells through the activation of p38/ERK phosphorylation. This study highlights the potential therapeutic applications of sulfonamide derivatives in oncology, particularly in inducing apoptosis in cancer cells (Cumaoğlu et al., 2015).

Solid-Phase Synthesis of Benzodiazepine Derivatives

Research on the solid-phase synthesis of benzodiazepine derivatives presents a method for creating a variety of compounds with potential pharmacological applications. These derivatives are synthesized using polymer-supported amines and sulfonylation with 4-nitrobenzensulfonylchloride, showcasing the versatility of sulfonamide chemistry in drug discovery (Fülöpová et al., 2012).

Nitroxyl Donors from Sulfonyl Chlorides

A study on the preparation of nitroxyl donors from sulfonyl chlorides explores the synthesis of O-benzyl-substituted sulfohydroxamic acid derivatives. These compounds, designed to release nitroxyl through a specific chemical reaction, have implications for studying nitroxyl's role in biology and its potential therapeutic uses (Long et al., 2022).

New Technologies in Benzodiazepine Synthesis

Further research involves the development of new technologies for synthesizing benzodiazepine derivatives, crucial for creating anxiolytic drugs. This work demonstrates innovative methods for producing these compounds on an industrial scale, which could significantly impact the pharmaceutical industry (Lyukshenko et al., 2019).

Wirkmechanismus

Without specific context or application, it’s challenging to predict the mechanism of action of this compound. If it’s used in biological systems, the mechanism of action would depend on the specific biological target. If it’s used as a synthetic intermediate, its reactivity would dictate its role in the synthetic scheme .

Safety and Hazards

Eigenschaften

IUPAC Name |

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO6S/c10-18(14,15)9-5-8-7(4-6(9)11(12)13)16-2-1-3-17-8/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDCWJOKVBILGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2773556.png)

![7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773557.png)

![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2773560.png)

![3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid](/img/structure/B2773571.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/no-structure.png)